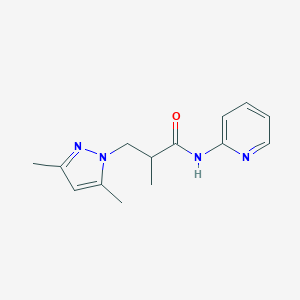

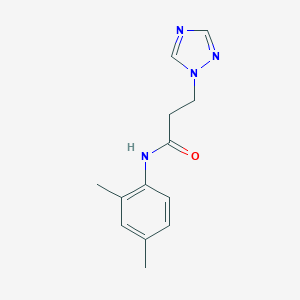

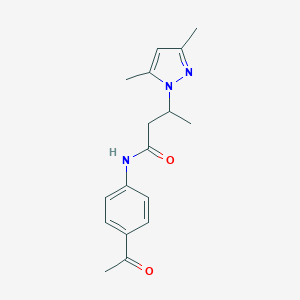

![molecular formula C12H14ClN3OS B497278 N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide CAS No. 957502-09-9](/img/structure/B497278.png)

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide” is a complex organic compound that contains a pyrazole ring and a thiophene ring. Pyrazole is a five-membered heterocyclic compound that is particularly useful in organic synthesis . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The presence of these rings in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, and the attachment of the various substituents. Pyrazoles can be synthesized through a variety of methods . Thiophenes can also be synthesized through several methods, including the Paal-Knorr synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrazole ring and the thiophene ring would likely be planar due to the presence of conjugated pi bonds. The presence of the chlorine atom and the two methyl groups on the pyrazole ring would add some steric bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the various substituents. The pyrazole ring can undergo a variety of reactions, including addition, reduction, and condensation reactions . The thiophene ring can also undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom and the two methyl groups on the pyrazole ring could affect the compound’s solubility, boiling point, and melting point .Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes, receptors, and proteins, to exert their effects.

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target molecules, altering their function and leading to the observed biological effects.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including inflammatory pathways, oxidative stress pathways, and various signaling pathways . The compound’s effects on these pathways can lead to a range of downstream effects, including modulation of cellular functions and responses.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are likely metabolized by liver enzymes and excreted through the kidneys. These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

Based on the known effects of similar compounds, it can be inferred that it might exert anti-inflammatory, antioxidant, and other pharmacological effects . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . For instance, the compound’s solubility and stability can be influenced by the pH and temperature of the environment, while the presence of other molecules can affect its ability to interact with its targets.

Advantages and Limitations for Lab Experiments

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has several advantages for lab experiments. It is a potent inhibitor of the NF-κB pathway, which makes it a useful tool for studying the role of this pathway in various cellular processes. It is also relatively stable and easy to synthesize.

However, there are also some limitations to using this compound in lab experiments. It can have off-target effects, which can complicate the interpretation of results. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide. One potential direction is to investigate its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in various diseases, including cancer and autoimmune diseases. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide involves several steps. The first step involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 2-bromothiophene-3-carboxylate in the presence of a base to form the intermediate compound. The intermediate is then treated with an amine to yield the final product.

Scientific Research Applications

N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name |

N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-8-11(13)9(2)16(15-8)6-5-14-12(17)10-4-3-7-18-10/h3-4,7H,5-6H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNVOKVDNGYYQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

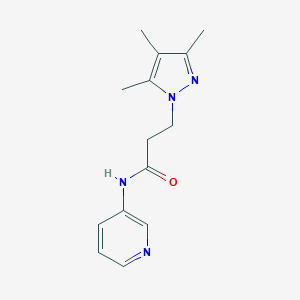

![3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate](/img/structure/B497198.png)

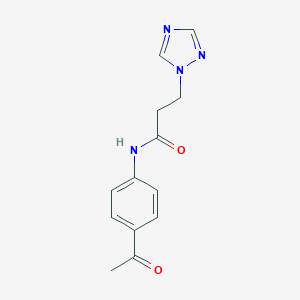

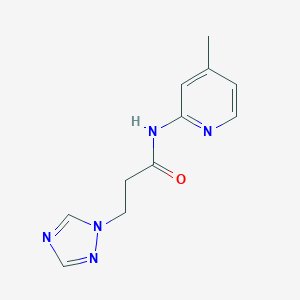

![4-chloro-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497212.png)

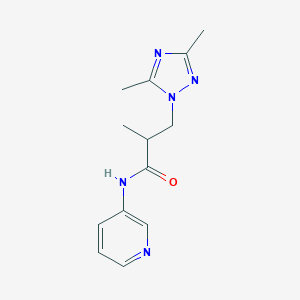

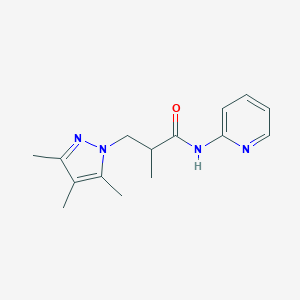

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B497213.png)

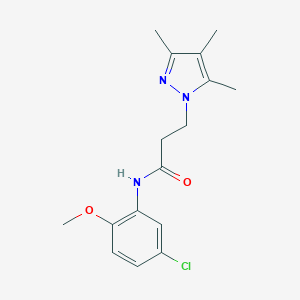

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B497214.png)

![2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497215.png)